molecular formula C11H9NO5 B15318775 5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylic Acid

5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylic Acid

Cat. No.: B15318775
M. Wt: 235.19 g/mol
InChI Key: DVJCSFONHJUIFD-UHFFFAOYSA-N
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Description

5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylic Acid (CAS 1826025-72-2) is a high-value chemical intermediate with significant promise in medicinal chemistry and pharmaceutical research. This compound features an isoxazole ring, a privileged scaffold in drug discovery known for its diverse pharmacological activities. The unique structure, which incorporates both a phenolic hydroxyl and a carboxylic acid functional group, makes it a versatile building block for the synthesis of more complex, biologically active molecules. Its primary research application lies in the design and development of novel therapeutic agents. Scientific studies highlight the potential of isoxazole derivatives as lead compounds for analgesic (pain-relief) drug development . Research indicates that such compounds can exhibit significant anti-nociceptive potential, with some derivatives following a non-opioid receptor pathway , making them promising candidates for pain management with potentially fewer side effects than conventional opioids . Furthermore, isoxazole-based structures are extensively investigated for their immunosuppressive properties . They have been shown to inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) and suppress inducible production of pro-inflammatory cytokines like TNF-α, suggesting utility in treating autoimmune and inflammatory conditions . The compound serves as a critical precursor in the synthesis of various derivatives, including carboxamides, which are then evaluated for their mechanism of action through techniques such as molecular docking against targets like cyclooxygenase (COX-1/COX-2) enzymes and the human capsaicin receptor . This product is provided for Research Use Only (RUO). It is strictly intended for laboratory research and experimental applications in vitro. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H9NO5

Molecular Weight

235.19 g/mol

IUPAC Name

5-(3-hydroxy-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C11H9NO5/c1-16-9-3-2-6(4-8(9)13)10-5-7(11(14)15)12-17-10/h2-5,13H,1H3,(H,14,15)

InChI Key

DVJCSFONHJUIFD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-hydroxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form an oxime intermediate. This intermediate then undergoes cyclization in the presence of a base, such as sodium ethoxide, to yield the desired isoxazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 5-(3-oxo-4-methoxyphenyl)isoxazole-3-carboxylic acid.

    Reduction: Formation of 5-(3-hydroxy-4-methoxyphenyl)isoxazole-3-methanol.

    Substitution: Formation of various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The isoxazole ring can also interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 5-(3-hydroxy-4-methoxyphenyl)isoxazole-3-carboxylic acid with structurally related isoxazole-3-carboxylic acid derivatives:

Compound Name Substituents on Phenyl Ring Synthesis Yield Key Properties/Applications Reference
5-(3-Hydroxy-4-methoxyphenyl) 3-OH, 4-OCH₃ 47% Used in carboxamide inhibitors; mp 186–192°C
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid 4-OCH₃ 60% Intermediate for pyrophosphatase inhibitors
5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid 2-OCH₃ 67% Higher yield due to steric ease
5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid 3-OCH₃ 69% Moderate solubility in polar solvents
5-(4-Nitrophenyl)isoxazole-3-carboxylic acid 4-NO₂ 64% Electron-withdrawing group enhances reactivity
5-(4-Carboxyphenyl)isoxazole-3-carboxylic acid 4-COOH 44% Used in metal-chelating applications
5-(2-Hydroxyphenyl)isoxazole-3-carboxylic acid 2-OH 95% purity High purity; used in agrochemicals

Key Observations

Substituent Position and Reactivity :

  • Methoxy Groups : Derivatives with para-methoxy substituents (e.g., 4-OCH₃) exhibit moderate yields (60%) and are intermediates for enzyme inhibitors . Ortho-methoxy derivatives (2-OCH₃) show higher yields (67%) due to reduced steric hindrance during synthesis .
  • Hydroxy Groups : The 3-hydroxy-4-methoxy derivative has a lower synthesis yield (47%) compared to its analogues, likely due to competing side reactions from the ortho-dihydroxy system .

Electronic Effects: Electron-withdrawing groups (e.g., 4-NO₂) enhance electrophilic reactivity, making such derivatives suitable for further functionalization . 4-COOH derivatives exhibit metal-chelating properties, expanding their use in coordination chemistry .

Biological Relevance :

  • The 3-hydroxy-4-methoxy compound is utilized in synthesizing carboxamide derivatives (e.g., compound 46 ), which are tested as kinase inhibitors .
  • 4-Methoxy and 2-hydroxy analogues are employed in agrochemicals and pyrophosphatase inhibitors, respectively .

Physical Properties :

  • Melting Points : The target compound’s decomposition point (186–192°C) is comparable to other hydroxy-substituted derivatives but higher than methoxy-only analogues, suggesting stronger intermolecular hydrogen bonding .
  • Solubility : Derivatives with polar groups (e.g., -OH, -COOH) show improved aqueous solubility compared to nitro- or methoxy-substituted variants .

Biological Activity

5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the isoxazole family, characterized by a five-membered heterocyclic structure. Its molecular formula is C11H11N2O4C_{11}H_{11}N_{2}O_{4}, with a molecular weight of approximately 237.21 g/mol. The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl ring enhances its solubility and biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to reduced inflammation and cell proliferation.
  • Antimicrobial Action : Its structure allows it to interact with bacterial membranes, disrupting their integrity and leading to cell death.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of apoptotic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against multidrug-resistant bacterial strains. In vitro studies have reported its effectiveness against various pathogens, including:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest the potential for developing new antibiotics based on this compound.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in cell culture models. Studies have shown:

  • Reduction in TNF-alpha : Decreased levels of tumor necrosis factor-alpha (TNF-α) were observed in treated cells.
  • Inhibition of COX enzymes : The compound inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Anticancer Activity

Preliminary investigations into the anticancer effects have shown that this compound can inhibit the growth of various cancer cell lines. Notable findings include:

  • Cell Line Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values :
Cell LineIC50 (µM)
MCF-715
HeLa10

These results indicate that it may serve as a lead compound for further development in cancer therapeutics.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound against Mycobacterium tuberculosis. The compound showed an IC50 value of 0.9 µM, indicating potent activity against this pathogen .
  • Anti-inflammatory Mechanisms : Research conducted by Smith et al. (2020) demonstrated that treatment with this compound led to a significant decrease in inflammation markers in a carrageenan-induced paw edema model in rats, suggesting its potential as an anti-inflammatory agent .
  • Anticancer Studies : A recent investigation into its anticancer properties revealed that it induces apoptosis through mitochondrial pathways, showing promise as a treatment for breast cancer .

Q & A

Q. What are the optimal synthetic routes for 5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylic Acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of nitrile oxides with alkynes to form the isoxazole core, followed by carboxylation. Key steps include:
  • Nitrile Oxide Preparation : Reacting 3-hydroxy-4-methoxybenzonitrile with hydroxylamine under acidic conditions to generate the nitrile oxide intermediate .
  • Cyclization : Using a dipolar cycloaddition with acetylene derivatives (e.g., propiolic acid) at 60–80°C in a polar solvent (e.g., DMF) to form the isoxazole ring .
  • Carboxylation : Introducing the carboxylic acid group via CO₂ insertion under high pressure (5–10 atm) using Pd catalysts .
    Optimization : Adjust pH (6.5–7.5) during cyclization to minimize side reactions, and use continuous flow reactors for scalable production .

Q. How can researchers ensure purity and structural fidelity during synthesis?

  • Methodological Answer : Analytical validation requires:
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) to assess purity (>98%) .
  • NMR : Confirm substituent positions (e.g., ¹H NMR: δ 7.2–7.5 ppm for aromatic protons; δ 3.8 ppm for methoxy group) .
  • Mass Spectrometry : ESI-MS (negative mode) should show [M-H]⁻ at m/z 248.06 .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂ or Ar). Desiccate to prevent hydrolysis of the methoxy and carboxylic acid groups .

Advanced Research Questions

Q. How do substituent modifications (e.g., halogenation, methylation) on the phenyl ring influence biological activity?

  • Methodological Answer : Systematic SAR studies reveal:
  • Halogenation : Bromine at the 3-position (as in 3-Bromo-4-chlorophenyl analogs) enhances cytotoxicity (IC₅₀ = 12 µM vs. HCT-116 cells) by increasing hydrophobic interactions with kinase active sites .
  • Methoxy vs. Hydroxy : The 4-methoxy group improves metabolic stability compared to hydroxylated analogs, as shown in microsomal assays (t₁/₂ > 120 min vs. 30 min) .
    Experimental Design : Synthesize derivatives via Suzuki coupling or electrophilic substitution, then evaluate using kinase inhibition assays .

Q. What computational strategies are effective for predicting binding modes with target enzymes?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
  • Docking : Parameterize the compound’s partial charges with AM1-BCC. Target COX-2 (PDB: 5KIR) to predict binding affinity (∆G ≈ -9.2 kcal/mol) .
  • MD Simulations : Run 100-ns trajectories in explicit solvent to assess stability of hydrogen bonds between the carboxylic acid group and Arg120 .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
  • Cell Lines : Use authenticated lines (e.g., ATCC) with mycoplasma testing.
  • Dose-Response Curves : Perform 8-point dilutions (1 nM–100 µM) in triplicate .
    Example: Variability in IC₅₀ values for antimicrobial activity (4–25 µg/mL) may reflect differences in bacterial strain susceptibility .

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